Cas no 73684-69-2 (miporamicin)
miporamicin structure
Product Name:miporamicin
miporamicin Chemical and Physical Properties
Names and Identifiers
-
- 4,17-Dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione,2-[[(6-deoxy-2,3-di-O-methyl-b-D-allopyranosyl)oxy]methyl]-3-ethyl-2-hydroxy-8,10,12-trimethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-
- 4,17-Dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione,2-[[(6-deoxy-2,3-di-O-methyl-b-D-allopyranosyl)oxy]methyl]-3-ethyl-2
- 4,17-Dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione,2-[[(6-deoxy-2,3-di-O-methyl-b-D-allopyranosyl)oxy]methyl]-3-ethyl-2-hydroxy-8,10,12-trimethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-he
- miporamicin
- Mirosamicin
- (3,5-dimethylphenyl)magnesium bromide
- [3,5-dimethylphenyl]magnesium bromide
- 3,5-dimethylphenyl magnesium bromide
- 3,5-Dimethylphenylmagnesium bromide 0.5 M in Tetrahydrofuran
- 3,5-Dimethylphenylmagnesium bromide solution
- 3,5-dimethyphenylmagnesium bromide
- 3,5-Me2C6H3MgBr
- 562076_ALDRICH
- m-xylylMgBr
- mycinamicin II
- mycinamicin-II
- Q27149164
- 73684-69-2
- CHEBI:80018
- Mycinamycin II
- Antibiotic AR 5-2
- Antibiotic A 11725II
- Mirosamycin
- Mycinomycin II
- DTXSID801024536
- Mycinamicin I, 14-hydroxy-
- Mirosamicina
- MIROSAMICIN [JAN]
- (1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione
- Mirosamicinum
- 14-Hydroxymycinamicin I
- SCHEMBL1230206
- Mirosamicine [French]
- NS00011771
- CHEMBL3989599
- Mirosamicina [Spanish]
- Mirosamicinum [Latin]
- 4,17-Dioxabicyclo(14.1.0)heptadeca-6,14-diene-5,13-dione, 2-(((6-deoxy-2,3-di-O-methyl-beta-D-allopyranosyl)oxy)methyl)-3-ethyl-2-hydroxy-8,10,12-trimethyl-9-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-
- UNII-K7G02HKM1X
- BRN 4633296
- K7G02HKM1X
- A 11725 II
- Mirosamicin [INN]
- Mirosamicine
- Q27282050
- Mirosamicin, A 11725 II, Antibiotic AR 5-2
- (1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-9-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3-ethyl-2-hydroxy-2-((((2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione
- HY-125104
- (1R,2S,3R,6E,8S,9S,10S,12R,14E,16R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-oxan-2-yl]oxy-3-ethyl-2-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-oxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione
- Mirosamicinum (Latin)
- (1R,2S,3R,6E,8S,9S,10S,12R,14E,16R)-9-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-oxan-2-yl)oxy-3-ethyl-2-hydroxy-2-(((2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-oxan-2-yl)oxymethyl)-8,10,12-trimethyl-4,17-dioxabicyclo(14.1.0)heptadeca-6,14-diene-5,13-dione
- CS-0089326
-
- Inchi: 1S/C37H61NO13/c1-11-27-37(43,18-46-36-33(45-10)32(44-9)29(41)23(6)48-36)34-26(49-34)14-13-25(39)20(3)16-21(4)31(19(2)12-15-28(40)50-27)51-35-30(42)24(38(7)8)17-22(5)47-35/h12-15,19-24,26-27,29-36,41-43H,11,16-18H2,1-10H3/b14-13+,15-12+/t19-,20+,21-,22+,23+,24-,26-,27+,29+,30+,31+,32+,33+,34+,35-,36+,37-/m0/s1
- InChI Key: WWIDEZOUVSJVHS-ZPQCYHEESA-N
- SMILES: O1[C@H]2C=CC([C@H](C)C[C@H](C)[C@@H]([C@@H](C)C=CC(=O)O[C@H](CC)[C@@](CO[C@H]3[C@@H]([C@@H]([C@@H]([C@@H](C)O3)O)OC)OC)([C@H]12)O)O[C@H]1[C@@H]([C@H](C[C@@H](C)O1)N(C)C)O)=O |t:2,13|
Computed Properties
- Exact Mass: 727.414
- Monoisotopic Mass: 727.414
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 51
- Rotatable Bond Count: 9
- Complexity: 1210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 17
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 175A^2
- XLogP3: 2
Experimental Properties
- Density: 1.1734 (rough estimate)
- Melting Point: 104°C
- Boiling Point: 710.88°C (rough estimate)
- Flash Point: 463.7°C
- Refractive Index: 1.6630 (estimate)
- PSA: 175.21000
- LogP: 1.76370
miporamicin Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
73684-69-2 (miporamicin) Related Products
- 144604-03-5((10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin)
- 35834-26-5(Cirramycin A1,4'-deoxy-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk